7-Oxa-1-azaspiro[3.5]nonan-2-one
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Overview
Description
7-Oxa-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic oxetane-fused benzimidazoles .
Scientific Research Applications
7-Oxa-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 7-Oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with molecular targets, such as enzymes. For instance, it has been studied for its binding affinity to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in cancer cell lines . The spirocyclic structure allows for efficient binding to the His194 residue of NQO1, enabling more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is similar in structure but lacks the carbonyl group present in 7-Oxa-1-azaspiro[3.5]nonan-2-one.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size, which affects its chemical properties and reactivity.
7-Boc-1-oxa-7-azaspiro[3.5]nonane: This compound has a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions to yield the free amine.
Uniqueness
7-Oxa-1-azaspiro[35]nonan-2-one is unique due to its specific spirocyclic structure with both oxygen and nitrogen atoms, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-5-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYTSNBHHLUQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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